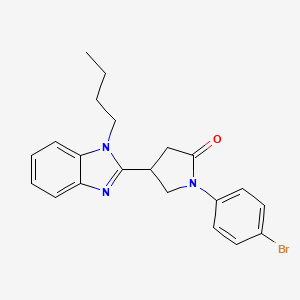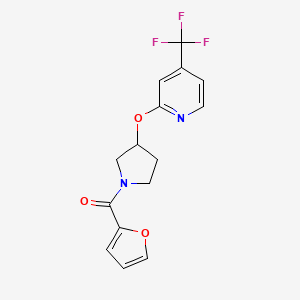
Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound that appears to contain a furan ring, a pyrrolidine ring, and a pyridine ring . These types of compounds are often studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of the furan, pyrrolidine, and pyridine rings would be expected to give characteristic signals in the NMR spectrum .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, pyrrolidine, and pyridine rings . These groups can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and solubility, would be determined by its molecular structure . The presence of the furan, pyrrolidine, and pyridine rings would be expected to influence these properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Polysubstituted Furans Synthesis : A novel, catalyst-free, one-pot synthesis method for polysubstituted furans demonstrates the versatility of furan derivatives in heterocyclic chemistry. This method utilizes multicomponent reactions for the efficient synthesis of these compounds, highlighting their potential in the development of various chemical intermediates (Damavandi et al., 2012).
Enzyme-catalyzed Oxidation : Furan derivatives, including furan-2-yl compounds, are used in enzyme-catalyzed oxidation processes to produce biobased chemicals like furan-2,5-dicarboxylic acid (FDCA), showcasing the application of these compounds in green chemistry and sustainable material production (Dijkman et al., 2014).
Diastereoselective Hydrogenation : The diastereoselective hydrogenation of furan-2-carboxylic acid derivatives modified with chiral auxiliaries has been explored, indicating the importance of furan derivatives in the synthesis of enantiomerically enriched compounds (Sebek et al., 2009).
Biological Applications and Evaluations
Antibacterial and Antiinflammatory Properties : Novel pyrazoline derivatives containing furan-2-yl groups have been synthesized and evaluated for their antibacterial and antiinflammatory activities. This study emphasizes the potential of furan derivatives in medicinal chemistry and drug development (Ravula et al., 2016).
Protein Tyrosine Kinase Inhibitory Activity : A series of furan-2-yl(phenyl)methanone derivatives were synthesized and assessed for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibited promising activity, highlighting the therapeutic potential of these compounds in treating diseases associated with tyrosine kinase activity (Zheng et al., 2011).
Catalytic and Synthetic Applications
- Aza-Piancatelli Rearrangement : The furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement, demonstrating the reactivity of furan derivatives in facilitating the synthesis of complex heterocyclic structures (Reddy et al., 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
Compounds with similar structures often exhibit diverse pharmacokinetic properties, influencing their bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit a range of effects, including cytotoxic effects against certain cancer cell lines .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
furan-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)10-3-5-19-13(8-10)23-11-4-6-20(9-11)14(21)12-2-1-7-22-12/h1-3,5,7-8,11H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDQPTMHFNENCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
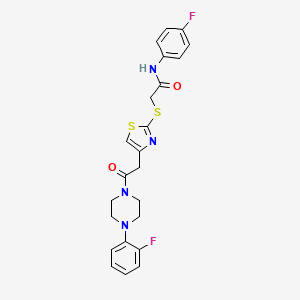
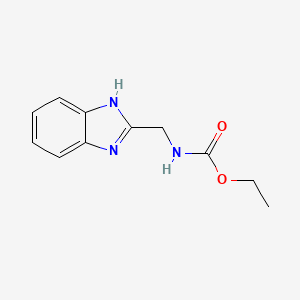
![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2993663.png)
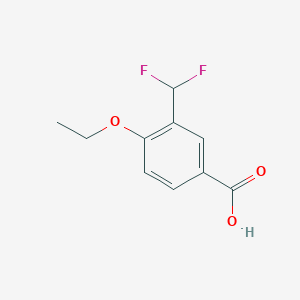
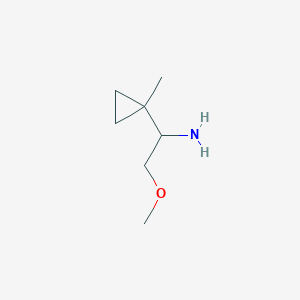


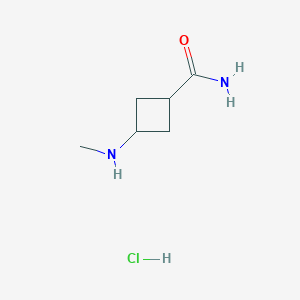
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2993674.png)
![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)
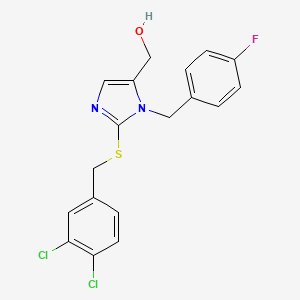

![3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2993682.png)
